Cas no 84371-65-3 (Mifepristone)

Mifepristone is a synthetic steroid compound with antiprogestogenic and antiglucocorticoid properties. It acts as a selective progesterone receptor antagonist, inhibiting progesterone activity essential for maintaining pregnancy. Clinically, it is primarily used in combination with prostaglandin analogs for medical termination of early intrauterine pregnancy. Mifepristone demonstrates high binding affinity to progesterone receptors, effectively blocking endogenous progesterone and inducing endometrial decidual degeneration. Its well-characterized pharmacokinetic profile includes rapid absorption and a prolonged half-life, enabling predictable pharmacodynamic effects. The compound also exhibits dose-dependent glucocorticoid receptor antagonism, with applications in Cushing's syndrome management. Its mechanism of action is supported by extensive clinical research, ensuring reliable efficacy when administered under appropriate medical supervision.
Mifepristone structure
Mifepristone structure
Product Name:Mifepristone
CAS No:84371-65-3
MF:C29H35NO2
MW:429.593708276749
MDL:MFCD00867226
CID:60690
PubChem ID:55245
Update Time:2025-09-17

Mifepristone Chemical and Physical Properties

Names and Identifiers

    • mifepristone
    • Mifepriston Dianhydride
    • 4,9-dien-3-one r38486 ra-4,9-dien-3-one ru486-6 Mifepriston Dianhydride
    • Mifepristone Solution
    • 11β-(4-Dimethyl-amino)-phenyl-17β-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • RU 38486
    • RU 486
    • RU-38486
    • RU-486
    • 11β-(4-Dimethyl­amino)­phenyl-17β-hydroxy-17-(1-propynyl)­estra-4,9-dien-3-one
    • 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • 11b-[p-(Dimethylamino)phenyl]-17b-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • Mifegyne
    • Mifeprex
    • Corlux
    • Korlym
    • RU486
    • Mifepriston
    • Mifepristonum [Latin]
    • Mifepristona [Spanish]
    • Mifepristone [USAN:INN:BAN]
    • R 38486
    • RU 486-6
    • MLS000069785
    • 320T6RNW1F
    • Mifepristone, 98%
    • SMR00005848
    • (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one (ACI)
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11β,17β)- (9CI)
    • (8S,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • 17β-Hydroxy-11β-[4-(dimethylamino)-phenyl]-17α-(prop-1-ynyl)-estra-4,9-dien-3-one
    • C 1073
    • CDB 2477
    • MeSH ID: D015735
    • Mifestone
    • MTPill
    • Pencrofton
    • VGX 410
    • (11beta,17beta)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-prop-1-yn-1-ylestra-4,9-dien-3-one
    • 11beta-(4-Dimethyl-amino)-phenyl-17beta-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • MIFEPRISTONE [JAN]
    • Pictovir
    • BCP02145
    • Mifepristonum (Latin)
    • MLS001074115
    • MIFEPRISTONE [VANDF]
    • RU486;C-1073
    • GTPL2805
    • HY-13683
    • 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(prop-1-yn-1-yl)estra-4,9-dien-3-one
    • HMS3676D17
    • MIFEPRISTONE [INN]
    • AS-13938
    • Q-201405
    • (8S,11R,13S,14S,17S)-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
    • BIDD:PXR0123
    • MIFEPRISTONE (MART.)
    • BDBM50072024
    • D00585
    • 11beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta 4,9-estradiene- 17beta-ol-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • HMS3649J08
    • 11beta-(4-(N,N-Dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta4,9-estradiene-17beta-ol-3-one
    • 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
    • M 8046
    • (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one
    • 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA[A]PHENANTHREN-3-ONE
    • NCGC00025179-08
    • LP00801
    • SCHEMBL16087
    • Lopac0_000801
    • Tox21_301841
    • BRD-K37270826-001-31-8
    • NCGC00025179-12
    • (8S,11R,13S,14S,17S)-11-(4-dimethylaminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • NCGC00025179-23
    • SR-01000076011-5
    • NCGC00025179-13
    • Prestwick0_000299
    • CI-1073
    • Mifepristone, >=98%
    • BRD-K37270826-001-26-8
    • NSC-759862
    • Korlym (TN)
    • CS-1435
    • SR-01000076011-1
    • SPBio_002457
    • HMS3712L20
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11b,17b)-
    • DTXCID303322
    • RU486 (tetramethyl-rhodamine conjugated)
    • 11-((4-dimethylamino) phenyl)-17-Hydroxy-17-(1-propynyl) Estra-4,9-dien-3-one
    • SR-01000721888-4
    • HMS2095L20
    • VGX-410
    • DTXSID5023322
    • s2606
    • (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • CPD000058481
    • (1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • 11beta-(4-Dimethylamino)phenyl-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • Tox21_110952_1
    • BRN 5779404
    • C29H35NO2
    • MIFEPRISTONE [MART.]
    • HY-13683R
    • HMS2052L05
    • VX-410
    • BRD-K37270826-001-04-5
    • CCRIS 9332
    • 11beta-(p-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • HB2783
    • MIFEPRISTONE [ORANGE BOOK]
    • AKOS015895416
    • 11ss-[p-(Dimethylamino)fenyl]-17ss-hydroxy- 17-(1-propynyl)estra-4,9-dien-3-on
    • HSDB 6841
    • 11beta-(4-(dimethylamino)phenyl)-17beta-hydroxy-17alpha-(prop-1-yn-1-yl)estra-4,9-dien-3-one
    • MIFEPRISTONE [HSDB]
    • EU-0100801
    • 1nhz
    • Mifeprex (TN)
    • Tox21_500801
    • (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
    • Spectrum5_002045
    • G03XB01
    • Mifegyne(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • MIFEPRISTONE [USAN]
    • SR-01000721888
    • SDCCGSBI-0050778.P002
    • (11beta,17beta)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra- 4,9-dien-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • Mifepristone (Standard)
    • Mifepristone 1.0 mg/ml in Acetonitrile
    • (aa Beta, 17 beta)-11-(4-(dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • 11.beta.-[4-(Dimethylamino)phenyl]-17.beta.-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • SR-01000076011
    • NC00414
    • UNII-320T6RNW1F
    • DB00834
    • BSPBio_000238
    • Mifepristonum
    • BPBio1_000262
    • HSCI1_000369
    • Opera_ID_562
    • C07652
    • Mifepristone (Mifeprex)
    • Q411240
    • Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11-beta,17-beta)-
    • CS-0694789
    • MIFEPRISTONE [WHO-DD]
    • MFCD00867226
    • VGX-410C
    • (11R,13S,14S,17S)-11-(4-Dimethylamino-phenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-one
    • NSC 759862
    • 17beta-Hydroxy-11beta-[4-(dimethylamino)-phenyl]-17alpha-(prop-1-ynyl)-estra-4,9-dien-3-one
    • HMS2090L22
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11beta,17beta)-
    • Mifepristone, United States Pharmacopeia (USP) Reference Standard
    • CHEMBL438575
    • NCGC00255152-01
    • BDBM18627
    • HMS1568L20
    • Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11beta,17beta)-
    • MLS001424271
    • 11beta-(4-(Dimethylamino)phenyl)-17-hydroxy-21-methyl-19-nor-17alpha-pregna-4,9-dien-20-m-3-on
    • HMS3412D17
    • MIFEPRISTONE [USP-RS]
    • CHEBI:50692
    • NSC652104
    • SR-01000076011-9
    • CAS-84371-65-3
    • 11 Beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(propyl-1-ynyl)-delta-4,9-estradiene-17 beta-ol-3-one
    • 84371-65-3
    • CCG-101164
    • NCGC00025179-09
    • SR-01000076011-3
    • NCGC00025179-06
    • 83203-42-3
    • Prestwick_570
    • Prestwick2_000299
    • Prestwick3_000299
    • 122742-25-0
    • NCGC00261486-01
    • Prestwick1_000299
    • BRD-K37270826-001-27-6
    • NCGC00179632-01
    • EN300-117256
    • Mifepristona
    • (11beta,17beta)-11-(4-(Dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadeca-1,6-dien-5-one
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11.beta.,17.beta.)-
    • 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl-1)-17-alpha-(prop-1-ynyl)oestra-4,9-dien-3-one
    • NCGC00025179-05
    • HMS2230P21
    • MIFEPRISTONE (USP-RS)
    • HMS3884D12
    • RU 38486(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • RU-486; MIFEPRISTONE
    • Pictovir (TM)
    • Tox21_110952
    • C-1073
    • NCGC00025179-07
    • 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-on
    • CHEMBL1276308
    • SMR000058481
    • Mifepristone (JAN/USAN/INN)
    • Z1501480424
    • MIFEPRISTONE [MI]
    • 2w8y
    • HMS3262B03
    • Mifepristone
    • MDL: MFCD00867226
    • Inchi: 1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
    • InChI Key: VKHAHZOOUSRJNA-GCNJZUOMSA-N
    • SMILES: C[C@@]12[C@](O)(C#CC)CC[C@H]1[C@@H]1CCC3=CC(CCC3=C1[C@@H](C1C=CC(N(C)C)=CC=1)C2)=O
    • BRN: 5779404

Computed Properties

  • Exact Mass: 429.26700
  • Monoisotopic Mass: 429.266779
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 921
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • Surface Charge: 0
  • Tautomer Count: 21
  • XLogP3: 3.8

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0731 (rough estimate)
  • Melting Point: 192.0 to 198.0 deg-C
  • Boiling Point: 628.6°C at 760 mmHg
  • Flash Point: 110 °C
  • Refractive Index: 1.6290 (estimate)
  • Solubility: Soluble in water (partly), DMF (~30 mg/ml), ethanol (50 mg/ml), methanol, and DMSO (86 mg/ml at 25 °C).
  • PSA: 40.54000
  • LogP: 5.40650
  • Merck: 6186
  • Specific Rotation: +138.0° to +144.0° (c=0.5, CHCl3)
  • Solubility: It is soluble in methanol or dichloromethane, soluble in ethanol or ethyl acetate, and almost insoluble in water.
  • Sensitiveness: Sensitive to heat

Mifepristone Security Information

Mifepristone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1732-5G
Mifepristone
84371-65-3 >98.0%(T)(HPLC)
5g
¥1390.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M126999-25g
Mifepristone
84371-65-3 ≥98%
25g
¥1624.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M126999-1g
Mifepristone
84371-65-3 ≥98%
1g
¥131.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M126999-5g
Mifepristone
84371-65-3 ≥98%
5g
¥412.90 2023-09-02
S e l l e c k ZHONG GUO
S2606-10mM (1mL in DMSO)
Mifepristone (RU486)
84371-65-3 99.95%
10mM (1mL in DMSO)
¥1893.82 2023-09-16
S e l l e c k ZHONG GUO
S2606-50mg
Mifepristone (RU486)
84371-65-3 99.95%
50mg
¥647.01 2023-09-16
S e l l e c k ZHONG GUO
S2606-200mg
Mifepristone (RU486)
84371-65-3 99.95%
200mg
¥1550.28 2023-09-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010638-1g
Mifepristone
84371-65-3 98%
1g
¥127 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010638-5g
Mifepristone
84371-65-3 98%
5g
¥399 2024-05-21
ChemScence
CS-1435-100mg
Mifepristone
84371-65-3 98.67%
100mg
$60.0 2022-04-26

Mifepristone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
1.5 Solvents: Water
1.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridine ;  2 h, 20 - 24 °C
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  pH 7.2
Reference
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
2.1 Solvents: Acetonitrile ;  5 h, reflux
2.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
3.1 Solvents: Ethanol ,  Water ;  pH 7.2
Reference
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
1.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
1.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
2.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
2.5 Solvents: Water
2.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Production Method 12

Reaction Conditions
1.1 Reagents: Hexafluoroacetone ,  Hydrogen peroxide Solvents: Dichloromethane ;  45 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C
1.3 Reagents: Trisodium phosphate ;  8 h, 0 °C
2.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
2.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
2.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
3.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
3.5 Solvents: Water
3.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Production Method 13

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1.5 - 2 h, 28 - 32 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, rt
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Production Method 15

Reaction Conditions
1.1 Solvents: Acetonitrile ;  5 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
2.1 Solvents: Ethanol ,  Water ;  pH 7.2
Reference
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Mifepristone Raw materials

Mifepristone Preparation Products

Mifepristone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:84371-65-3)Mifepristone
Order Number:LE12814;LE8475487
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:07
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:84371-65-3)Mifepristone
Order Number:sfd14432
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:84371-65-3)Mifepristone
Order Number:A840767
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):341.0
Email:sales@amadischem.com

Mifepristone Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Mifepristone

Comprehensive Overview of Mifepristone (CAS No. 84371-65-3): Mechanism, Applications, and Current Research Trends

Mifepristone, also known as RU-486 or Mifegyne, is a synthetic steroid compound with the CAS registry number 84371-65-3. As a selective progesterone receptor antagonist, it has garnered significant attention in medical and pharmaceutical research due to its unique pharmacological profile. The compound's molecular formula is C29H35NO2, with a molecular weight of 429.6 g/mol, and it exhibits poor water solubility but good lipid solubility.

Originally developed in the 1980s, Mifepristone has become a subject of intense study for its dual action as both an antiglucocorticoid and anti-progestogenic agent. Current research focuses on its potential applications beyond reproductive health, including investigations into Cushing's syndrome treatment, psychiatric disorders, and even certain oncological conditions. The compound's ability to modulate hormone receptors makes it particularly interesting for researchers exploring endocrine-disrupting chemicals and their effects on human physiology.

In pharmaceutical formulations, Mifepristone is typically administered orally, with bioavailability ranging from 25-70% depending on dosing conditions. Its pharmacokinetic profile shows rapid absorption (peak plasma concentrations within 1-2 hours) and extensive metabolism primarily by CYP3A4 enzymes. The compound's elimination half-life averages 18-40 hours, contributing to its sustained biological effects. These characteristics have prompted numerous drug delivery system studies aiming to optimize its therapeutic window.

Recent advancements in Mifepristone research have explored its potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest its glucocorticoid receptor antagonism may reduce neuroinflammation, a hot topic in current neurological research. Additionally, investigations into its effects on metabolic syndrome components—such as insulin resistance and lipid metabolism—have shown promising preclinical results, aligning with growing public interest in metabolic health solutions.

The safety profile of Mifepristone has been extensively documented through decades of clinical use. Common adverse effects include nausea, fatigue, and uterine cramping, typically mild to moderate in severity. Ongoing pharmacovigilance studies continue to monitor its long-term safety, particularly for newer potential indications. This safety data is crucial as researchers investigate repurposing existing drugs—a cost-effective strategy gaining traction in pharmaceutical development.

From a chemical perspective, Mifepristone (CAS 84371-65-3) belongs to the 19-norsteroid class, featuring a distinctive 11β-(4-dimethylaminophenyl) substitution that confers its receptor antagonism properties. Analytical methods for its quantification—including HPLC-MS and UV spectrophotometry—are well-established, supporting quality control in pharmaceutical manufacturing. Stability studies indicate the compound is sensitive to light and oxidation, requiring protective storage conditions.

Emerging trends in personalized medicine have sparked interest in Mifepristone's pharmacogenomics, particularly regarding CYP3A4 polymorphisms that may affect drug metabolism. This aligns with broader healthcare movements toward precision dosing and individualized therapy. Furthermore, its potential role in cancer immunotherapy combinations is being explored, tapping into the booming field of immuno-oncology research.

Environmental scientists have also examined Mifepristone's ecotoxicological profile, given its detection in wastewater systems. While showing low acute toxicity to aquatic organisms, its potential as an endocrine disruptor in wildlife populations remains an active area of study—a concern mirroring public interest in pharmaceutical pollution and water contamination issues.

In regulatory contexts, Mifepristone's status varies globally, with approvals for different indications across jurisdictions. This complex landscape reflects evolving understandings of its risk-benefit ratio and changing societal attitudes toward reproductive health medications. The compound's patent expiration has enabled generic versions in some markets, impacting pharmaceutical economics and accessibility discussions.

Future research directions for Mifepristone (CAS 84371-65-3) include novel derivative development to enhance selectivity, reduce side effects, or improve pharmacokinetics. The growing field of computational drug design offers tools to optimize its molecular structure for specific applications. Additionally, combination therapies utilizing Mifepristone's unique mechanism may unlock new treatment paradigms for hormone-responsive conditions.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84371-65-3)Mifepristone
LE12814;LE8475487
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:84371-65-3)Mifepristone
sfd14432
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email